molecular formula C9H11ClN4S B6323713 2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride CAS No. 1426444-82-7

2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride

Cat. No. B6323713
CAS RN: 1426444-82-7
M. Wt: 242.73 g/mol
InChI Key: USXPGOLCUYJOGI-UHFFFAOYSA-N
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Description

“2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride” is a chemical compound with the molecular formula C9H12Cl2N4S . Its average mass is 279.189 Da and its monoisotopic mass is 278.015961 Da .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride” consists of a pyrimidine ring attached to a thiazole ring via a two-carbon chain . The compound also contains two chlorine atoms, indicating that it is a dihydrochloride salt .

Scientific Research Applications

Heterocyclic Compound Chemistry and Properties

Research on compounds containing pyrimidine and thiazole rings, similar in structural motifs to the compound , highlights their importance in various branches of chemistry. These compounds are studied for their preparation procedures, properties, and complex formation capabilities. The spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities of such compounds are of particular interest. Investigations into these compounds can identify new points of interest for further study, including unknown analogues with potentially significant applications (Boča, Jameson, & Linert, 2011).

Applications in Synthesis and Medicinal Chemistry

Pyranopyrimidine scaffolds, which share a similar pyrimidine component, have been extensively researched for their synthetic applications and bioavailability. These scaffolds serve as key precursors in the medicinal and pharmaceutical industries. Recent reviews cover synthetic pathways employing diversified hybrid catalysts for the development of pyranopyrimidine derivatives, highlighting their wide range of applicability and the potential for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

The literature also discusses the biological significance of pyrimidine-appended optical sensors. These compounds, including derivatives of pyrimidine, are used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Such compounds also possess a range of biological and medicinal applications, demonstrating the versatility and potential of pyrimidine derivatives in scientific research (Jindal & Kaur, 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptobenzothiazole to form 2-(2-bromoethylthio)benzothiazole. This intermediate is then reacted with 2-aminopyrimidine to form the final product.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-mercaptobenzothiazole", "2-aminopyrimidine" ], "Reaction": [ "Step 1: React 2-bromoethylamine hydrobromide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate in DMF to form 2-(2-bromoethylthio)benzothiazole.", "Step 2: React 2-(2-bromoethylthio)benzothiazole with 2-aminopyrimidine in the presence of a base such as potassium carbonate in DMF to form 2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine.", "Step 3: Convert 2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine to its dihydrochloride salt by reacting with hydrochloric acid in a suitable solvent such as ethanol." ] }

CAS RN

1426444-82-7

Molecular Formula

C9H11ClN4S

Molecular Weight

242.73 g/mol

IUPAC Name

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H10N4S.ClH/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8;/h1,4-6H,2-3,10H2;1H

InChI Key

USXPGOLCUYJOGI-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CCN.Cl.Cl

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CCN.Cl

Origin of Product

United States

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